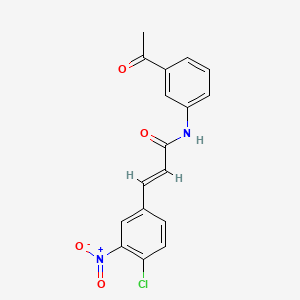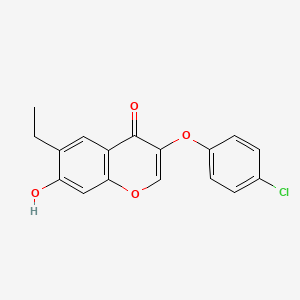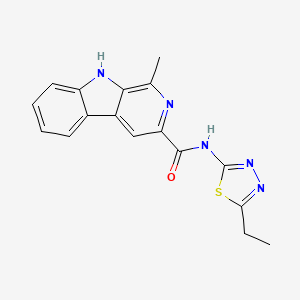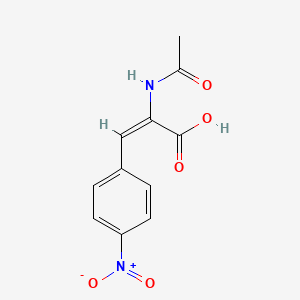
7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one is a flavonoid compound that has been extensively studied for its potential therapeutic applications. This compound is commonly known as HMC and has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of HMC is not fully understood. However, it has been proposed that HMC exerts its biological activities through several mechanisms, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
HMC has been shown to possess several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. HMC has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
実験室実験の利点と制限
The advantages of using HMC in lab experiments include its low toxicity, high solubility, and stability. However, the limitations of using HMC in lab experiments include its high cost, low availability, and limited research on its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for the research on HMC. These include investigating its pharmacokinetics and pharmacodynamics, exploring its potential use in combination therapy with other drugs, and developing more efficient methods for its synthesis. Additionally, further studies are needed to investigate the potential use of HMC in the treatment of various diseases, including cardiovascular diseases, osteoporosis, and obesity.
In conclusion, HMC is a flavonoid compound that has been extensively studied for its potential therapeutic applications. It possesses several biological activities, including anti-inflammatory, antioxidant, and anticancer properties. HMC can be synthesized through several methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. While HMC has several advantages for lab experiments, there are also limitations that need to be considered. Future research on HMC should focus on investigating its pharmacokinetics and pharmacodynamics, exploring its potential use in combination therapy with other drugs, and developing more efficient methods for its synthesis.
合成法
HMC can be synthesized through several methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis involves the reaction of 2-naphthol with 2-methyl-4H-chromen-4-one in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes, such as laccase and peroxidase, to catalyze the reaction between 2-naphthol and 2-methyl-4H-chromen-4-one. Microbial synthesis involves the use of microorganisms, such as fungi and bacteria, to produce HMC through fermentation.
科学的研究の応用
HMC has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, anticancer, antidiabetic, and neuroprotective properties. HMC has also been investigated for its potential use in the treatment of cardiovascular diseases, osteoporosis, and obesity.
特性
IUPAC Name |
7-hydroxy-2-methyl-3-naphthalen-2-yloxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c1-12-20(19(22)17-9-7-15(21)11-18(17)23-12)24-16-8-6-13-4-2-3-5-14(13)10-16/h2-11,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIZNHXDDPRFQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5911553.png)
![N-{1-[(methylamino)carbonyl]-2-phenylvinyl}-2-furamide](/img/structure/B5911566.png)

![N-(3-methylphenyl)-2-{4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide](/img/structure/B5911573.png)
![N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911574.png)



![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5911606.png)




![phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911657.png)